N-Benzyl-4-piperidone-d4
Overview
Description
N-Benzyl-4-piperidone-d4 is a deuterated derivative of N-Benzyl-4-piperidone, a compound with significant biological activity. The molecular formula of this compound is C12H11D4NO, and it has a molecular weight of 193.28. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Method One: Benzylamine and methyl acrylate are used as starting materials. The reaction involves microwave radiation for Michael addition and Dieckmann condensation. Optimal conditions include a microwave power of 110-120 W, a reaction temperature of 50-55°C, and a radiation time of 80 minutes for Michael addition. For Dieckmann condensation, the conditions are a microwave power of 90-100 W, a reaction temperature of 70-75°C, and a radiation time of 20 minutes.
Method Two: Benzylamine and an alcohol-based organic solvent are added to a reactor, followed by the gradual addition of acrylate. The mixture is stirred for about an hour, then heated to 50-60°C and maintained for 9-24 hours. Excess acrylate is recovered by distillation. A condensation reaction organic solvent and an organic base (e.g., sodium methoxide) are added, and the mixture is heated to 50-85°C for 9-16 hours.
Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimizations for large-scale production to ensure high yield and purity.
Types of Reactions:
Substitution: The benzyl group can be substituted with other groups through alkylation and acylation reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts like palladium on carbon.
Substitution: Alkylation and acylation reactions often use alkyl halides and acyl chlorides, respectively.
Major Products: The major products formed from these reactions include various substituted piperidones and piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
N-Benzyl-4-piperidone-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Industry: It serves as an intermediate in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-4-piperidone-d4 involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is crucial for its biological activity, allowing it to interact with enzymes and receptors involved in various physiological processes. For example, it can inhibit specific protein-protein interactions, such as those involving menin and mixed lineage leukemia, thereby halting the progression of leukemia cells .
Comparison with Similar Compounds
1-Benzyl-4-piperidone: This compound is structurally similar to N-Benzyl-4-piperidone-d4 and is used in similar applications, including the synthesis of pharmaceutical intermediates.
N-Methyl-4-piperidone: Another related compound, used in the synthesis of various medicinal compounds.
4-Piperidone monohydrate hydrochloride: A derivative used in the synthesis of heterocyclic compounds.
Uniqueness: this compound is unique due to its deuterated nature, which makes it particularly valuable in research applications involving isotopic labeling and mass spectrometry. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in biochemical studies .
Properties
IUPAC Name |
1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZKULRDWHPHGG-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(C1=O)([2H])[2H])CC2=CC=CC=C2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676241 | |
Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88227-09-2 | |
Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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